3,4-Dihydro-2H-pyran-2-methanol (CAS: 3749-36-8) is a bifunctional cyclic enol ether primarily procured as a specialized linker for solid-phase organic synthesis (SPOS) and polymer conjugation[1]. Featuring both a reactive dihydropyran ring and a primary hydroxymethyl group, it serves as the direct precursor to Ellman's DHP resin, enabling the immobilization of alcohol-containing substrates via acid-labile tetrahydropyranyl (THP) acetal linkages [2]. Beyond solid-phase synthesis, this compound is a critical building block for synthesizing smart polymer conjugates for controlled drug release and acts as a precursor for 3,4-dihydro-2H-pyran-2-carboxaldehyde, a key intermediate in the development of adenosine A2A and A3 receptor agonists [1].
Attempting to substitute 3,4-dihydro-2H-pyran-2-methanol with standard solution-phase protecting groups or saturated analogs compromises both processability and synthetic viability. While unsubstituted 3,4-dihydro-2H-pyran (DHP) is a staple for THP protection in solution, it lacks the hydroxymethyl handle required for covalent attachment to polystyrene resins or polymer backbones. Conversely, fully saturated analogs like tetrahydro-2H-pyran-2-methanol possess the attachment handle but lack the enol ether double bond, rendering them completely incapable of forming the necessary acetal linkages with target alcohols . Furthermore, substituting the DHP linker with standard Wang or HMBA solid-phase linkers fundamentally alters the cleavage conditions, often forcing the use of strong acids or bases that degrade sensitive molecular payloads.
The primary procurement advantage of 3,4-dihydro-2H-pyran-2-methanol is its ability to translate THP-protection chemistry to solid supports. The primary hydroxymethyl group allows for quantitative etherification onto chloromethyl polystyrene, generating Ellman's DHP resin with typical loading capacities of 0.3 to 0.8 mmol/g . In contrast, standard 3,4-dihydro-2H-pyran (DHP) lacks this functional handle, resulting in an inability to be directly covalently immobilized. This bifunctionality ensures that the enol ether remains available for subsequent alcohol capture .
| Evidence Dimension | Resin loading capacity (covalent immobilization) |
| Target Compound Data | 0.3 - 0.8 mmol/g (as Ellman's DHP resin) |
| Comparator Or Baseline | 3,4-dihydro-2H-pyran (DHP) (0 mmol/g, cannot be directly immobilized) |
| Quantified Difference | Enables >0.3 mmol/g solid-phase loading vs. complete inability to immobilize. |
| Conditions | Etherification onto chloromethyl polystyrene (Merrifield resin) |
It allows manufacturers to create functionalized resins for solid-phase synthesis that cannot be produced using standard DHP.
When selecting a linker for the solid-phase synthesis of delicate, alcohol-containing molecules, cleavage conditions dictate yield and purity. The DHP linker forms a THP acetal that can be cleaved under highly mild acidic conditions, such as using pyridinium p-toluenesulfonate (PPTS) or dilute trifluoroacetic acid (TFA) . By comparison, standard Wang linkers require aggressive acidic cleavage (typically 90-95% TFA), and HMBA linkers require basic or nucleophilic cleavage . The use of 3,4-dihydro-2H-pyran-2-methanol prevents the degradation of acid-sensitive heterocycles and base-sensitive stereocenters during final resin detachment.
| Evidence Dimension | Cleavage condition severity |
| Target Compound Data | Mild acidic cleavage (e.g., PPTS or dilute TFA) |
| Comparator Or Baseline | Wang Linker (Requires 90-95% TFA) |
| Quantified Difference | Eliminates the need for highly concentrated strong acids during cleavage. |
| Conditions | Solid-phase organic synthesis (SPOS) cleavage protocols |
Critical for maximizing the yield and purity of delicate, acid-sensitive pharmaceutical intermediates synthesized on solid supports.
In the development of smart polymer conjugates, the linker must reliably capture the drug payload while remaining compatible with polymerization techniques like Ring-Opening Metathesis Polymerization (ROMP). 3,4-dihydro-2H-pyran-2-methanol successfully forms acid-labile acetal bonds with hydroxyl-containing drugs, which can then be polymerized [1]. Saturated analogs, such as tetrahydro-2H-pyran-2-methanol, completely lack the enol ether double bond required for this initial acetal formation, resulting in a failure to conjugate THP-acetal prodrugs [1].
| Evidence Dimension | Acetal formation capability for drug conjugation |
| Target Compound Data | Forms acid-labile acetal bonds via enol ether addition |
| Comparator Or Baseline | Tetrahydro-2H-pyran-2-methanol (0% yield, inert to acetal formation) |
| Quantified Difference | Absolute requirement of the double bond for payload conjugation. |
| Conditions | Mild acidic catalysis in organic solvents for prodrug synthesis |
Ensures successful covalent attachment of drug payloads for advanced controlled-release biomaterials.
3,4-dihydro-2H-pyran-2-methanol is a critical, scalable precursor in medicinal chemistry, specifically for synthesizing potent adenosine A2A and A3 receptor agonists. It undergoes efficient oxidation to yield 3,4-dihydro-2H-pyran-2-carboxaldehyde[1]. The retention of the unsaturated dihydropyran (DHP) moiety in the final drug structure is responsible for the high receptor binding affinity. Substituting this precursor with saturated aliphatic alcohols fails to produce the required DHP pharmacophore, directly compromising the pharmacological profile of the resulting derivatives [1].
| Evidence Dimension | Pharmacophore retention (DHP moiety) |
| Target Compound Data | Yields DHP-carboxaldehyde retaining the critical double bond |
| Comparator Or Baseline | Saturated aliphatic alcohols (Fails to provide DHP moiety) |
| Quantified Difference | Enables synthesis of high-affinity A2A/A3 agonists vs. inactive analogs. |
| Conditions | Oxidation (Swern or TEMPO/BAIB) followed by coupling to 2-hydrazino-NECA |
Provides a direct, scalable synthetic pathway to highly specific, biologically active pharmaceutical intermediates.
The compound is the exact precursor required to manufacture Ellman's DHP resin, making it the optimal choice for facilities synthesizing complex, acid-sensitive carbohydrates, steroids, or heterocycles that require mild cleavage conditions [1].
Due to its ability to form acid-labile acetal linkages and its compatibility with ROMP, it is highly suited for developing smart polymer conjugates and biomaterial scaffolds designed to release therapeutics in mildly acidic environments [2].
It serves as a highly efficient, scalable starting material for oxidation into 3,4-dihydro-2H-pyran-2-carboxaldehyde, a mandatory intermediate for developing potent A2A and A3 receptor agonists in pharmaceutical pipelines[3].
Irritant